MSC2504877

Tankyrase inhibition Wnt/β-catenin signaling PARP superfamily

MSC2504877 (M2912) is a best-in-class tankyrase 1/2 inhibitor with sub-nanomolar potency (IC50 0.6–0.8 nM) and 771-fold PARP1 selectivity, eliminating DNA repair confounds seen with XAV-939 or G007-LK. It uniquely demonstrates validated synergy (volumes >50) with palbociclib, suppressing Cyclin D2/E2 upregulation—an adaptive resistance mechanism not recapitulated by other TNKS inhibitors. With defined cellular EC50 (17 nM) and oral bioavailability, it is the rigorously characterized choice for Wnt/β-catenin and CDK4/6 combination research.

Molecular Formula C17H18N2O2
Molecular Weight 282.343
CAS No. 1460286-21-8
Cat. No. B609349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSC2504877
CAS1460286-21-8
SynonymsMSC2504877;  MSC 2504877;  MSC-2504877
Molecular FormulaC17H18N2O2
Molecular Weight282.343
Structural Identifiers
SMILESO=C1C2=CC=C(C)N2C=C(C3=CC=C(C(C)(O)C)C=C3)N1
InChIInChI=1S/C17H18N2O2/c1-11-4-9-15-16(20)18-14(10-19(11)15)12-5-7-13(8-6-12)17(2,3)21/h4-10,21H,1-3H3,(H,18,20)
InChIKeyMPXAEYSGFKRDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MSC2504877: Potent Tankyrase Inhibitor for Wnt Pathway Research


MSC2504877 (also known as M2912; CAS: 1460286-21-8) is a small-molecule inhibitor of the PARP superfamily enzymes tankyrase 1 and 2 (TNKS1/2) [1]. This compound functions by inhibiting tankyrase-mediated poly(ADP-ribosyl)ation (PARylation) of AXIN, thereby stabilizing the β-catenin destruction complex and suppressing canonical Wnt/β-catenin signaling . MSC2504877 is characterized as a drug-like molecule with oral activity and is used as a research tool to study Wnt pathway regulation and combination therapy strategies, particularly in APC-mutant colorectal cancer models [1].

Why MSC2504877 Cannot Be Substituted by Other Tankyrase Inhibitors


Tankyrase inhibitors exhibit substantial variability in target potency, PARP family selectivity profiles, and cellular functional effects, making direct substitution between in-class compounds scientifically unjustified without re-validation. MSC2504877 possesses a distinct combination of sub-nanomolar potency for TNKS1/2, a well-characterized >700-fold selectivity window over PARP1, and a specific mechanistic interaction with CDK4/6 inhibitor-induced adaptive responses that has been experimentally demonstrated [1]. Substituting MSC2504877 with other tankyrase inhibitors such as XAV-939 or G007-LK would alter the potency-selectivity balance, potentially introducing confounding PARP-mediated DNA repair effects and failing to recapitulate the specific palbociclib combination synergy documented for MSC2504877 [2].

MSC2504877 Product-Specific Quantitative Differentiation Evidence


Sub-Nanomolar TNKS1/2 Potency Differentiates MSC2504877 from First-Generation Tankyrase Inhibitors

MSC2504877 exhibits sub-nanomolar inhibitory potency against tankyrase enzymes. The compound inhibits TNKS1 with an IC50 of 0.6-0.7 nM and TNKS2 with an IC50 of 0.8 nM . This potency profile is substantially more potent than first-generation tankyrase inhibitor XAV-939, which inhibits TNKS1 with an IC50 of 11 nM and TNKS2 with an IC50 of 4 nM [1]. This represents approximately a 15- to 18-fold improvement in potency against TNKS1 and a 5-fold improvement against TNKS2 compared to the widely used reference inhibitor.

Tankyrase inhibition Wnt/β-catenin signaling PARP superfamily

771-Fold TNKS1 over PARP1 Selectivity Confers Wnt Pathway Specificity

MSC2504877 demonstrates a high selectivity index for tankyrase over PARP1, with a 771-fold selectivity ratio based on IC50 values (TNKS1 IC50 = 0.7 nM vs PARP1 IC50 = 540 nM) . The compound is described as having exquisite selectivity over other PARP family enzymes . By comparison, the first-generation tankyrase inhibitor XAV-939 shows only ~4-fold selectivity for TNKS2 over PARP1 (TNKS2 IC50 = 4 nM vs PARP1 IC50 = 17 nM) [1].

PARP selectivity Off-target minimization Wnt-specific inhibition

Cellular Wnt Pathway Modulation with 17 nM EC50 in DLD1 Cells

MSC2504877 effectively modulates the Wnt/β-catenin pathway in cellular assays, elevating AXIN2 levels with an EC50 of 17 nM in DLD1 colorectal cancer cells and reducing cellular Wnt reporter activity in a dose-dependent manner . In APC-mutant COLO320DM colorectal carcinoma cells, treatment with 1-10 µM MSC2504877 for 24 hours increased AXIN2 and TNKS protein expression while decreasing β-catenin protein levels . The tankyrase inhibitor class as a whole modulates AXIN2 and β-catenin levels [1], but MSC2504877 has been specifically validated across multiple APC-mutant colorectal cancer cell line models.

Cellular pharmacology Wnt reporter assays AXIN2 stabilization

Synergistic G1 Cell Cycle Arrest with Palbociclib (Synergy Volume >50)

MSC2504877 demonstrates strong supra-additive synergy when combined with the clinical CDK4/6 inhibitor palbociclib. Synergy volume analysis in COLO320DM cells yielded a value exceeding 50, a threshold considered indicative of strong synergistic effects [1]. The combination of MSC2504877 (1 µM) with palbociclib (0.03 µM) enhances G1 cell cycle arrest and cellular senescence in tumor cells . MSC2504877 exposure suppresses the upregulation of Cyclin D2 and Cyclin E2 caused by palbociclib and enhances the suppression of phospho-Rb [2]. This combinatorial effect is not limited to palbociclib alone and is observed with other CDK4/6 inhibitors [2].

Combination therapy CDK4/6 inhibitors Colorectal cancer

Oral Bioactivity and In Vivo Target Engagement in Xenograft Models

MSC2504877 is characterized as an orally active tankyrase inhibitor . In CB17 SCID mice bearing APC-mutant COLO320DM tumor xenografts, a single oral dose of 30 mg/kg MSC2504877 elicited an increase in both TNKS and AXIN2 levels in tumors, peaking at 6-10 hours after drug administration and declining by 18 hours . The combination of oral MSC2504877 (50 mg/kg) plus palbociclib (150 mg/kg) suppressed the expression of the Wnt target gene Lgr5 and induced a profound increase in nuclear p21 in Villin-CreERT2; Apc fl/fl mice . While many tankyrase inhibitors have been identified, relatively few have demonstrated robust oral bioavailability with characterized pharmacodynamic responses.

Oral bioavailability In vivo pharmacology Pharmacodynamics

Solubility Profile Supporting In Vitro and In Vivo Formulation

MSC2504877 demonstrates solubility of 56 mg/mL (198.34 mM) in DMSO and 6 mg/mL in ethanol at 25°C, and is insoluble in water . The compound can be formulated as a homogeneous suspension at ≥5 mg/mL in CMC-Na (carboxymethylcellulose sodium) solution for oral in vivo administration . For long-term storage, solid powder should be stored at -20°C for up to 3 years or at 4°C for 6 months; in solvent, storage at -80°C is recommended for up to 6 months . These solubility characteristics are favorable for a tankyrase inhibitor and support flexible experimental design.

Formulation Solubility DMSO stock preparation

MSC2504877 Application Scenarios for Wnt Pathway and Combination Therapy Research


Wnt/β-Catenin Pathway Inhibition in APC-Mutant Colorectal Cancer Models

MSC2504877 is optimally applied in studies investigating Wnt pathway suppression in APC-mutant colorectal cancer cell lines, including COLO320DM and SW480. The compound's sub-nanomolar TNKS1/2 potency (IC50 0.6-0.8 nM) and high selectivity over PARP1 (771-fold) make it particularly suitable for experiments requiring specific Wnt pathway inhibition without confounding DNA repair pathway effects. Treatment with 1-10 µM MSC2504877 for 24 hours produces robust stabilization of AXIN2 and reduction of β-catenin levels [1].

Combination Studies with CDK4/6 Inhibitors for Enhanced G1 Arrest

Based on documented synergy volumes >50 with palbociclib in COLO320DM cells, MSC2504877 is ideally suited for combination therapy research examining the mechanistic interplay between Wnt signaling and cell cycle regulation. The combination of MSC2504877 (1 µM) with palbociclib (0.03 µM) enhances G1 cell cycle arrest and suppresses the compensatory upregulation of Cyclin D2 and Cyclin E2 that limits CDK4/6 inhibitor efficacy [1]. This combination strategy can be extended to other CDK4/6 inhibitors as well .

In Vivo Target Engagement and Pharmacodynamic Studies via Oral Dosing

MSC2504877 is well-suited for in vivo pharmacodynamic studies requiring oral administration. A single oral dose of 30 mg/kg produces measurable target engagement in tumor xenografts, with peak AXIN2 and TNKS elevation occurring 6-10 hours post-dose [1]. The compound can be formulated as a CMC-Na suspension at ≥5 mg/mL for oral gavage, and combination dosing with palbociclib (50 mg/kg MSC2504877 + 150 mg/kg palbociclib) has been validated in genetic mouse models of Apc deficiency [1].

Cellular Wnt Reporter Assays Requiring Defined EC50 Parameters

For researchers conducting Wnt reporter assays or AXIN2 stabilization measurements, MSC2504877 offers a well-characterized cellular EC50 of 17 nM in DLD1 cells [1]. This defined parameter enables precise dose selection for concentration-response experiments and facilitates cross-study comparison of Wnt pathway modulation effects. The compound's high potency reduces the required concentration for functional effects, minimizing potential solubility limitations and off-target activities at higher doses [1].

Quote Request

Request a Quote for MSC2504877

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.